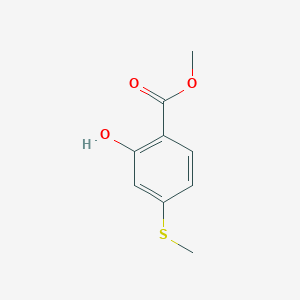

Methyl 2-hydroxy-4-(methylthio)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

95420-73-8 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C9H10O3S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5,10H,1-2H3 |

InChI Key |

DVTOGCSCXCSZCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)SC)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxy 4 Methylthio Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-hydroxy-4-(methylthio)benzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for complete structural assignment.

Analysis of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts for Functional Group Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to both the hydroxyl and ester groups would likely appear as a doublet, coupled to the adjacent meta proton. The other two aromatic protons would also display coupling to each other, resulting in a doublet of doublets and a doublet. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents; the electron-donating hydroxyl and methylthio groups and the electron-withdrawing methyl ester group.

The protons of the methyl group in the thioether moiety (-S-CH₃) would appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. The methyl protons of the ester group (-O-CH₃) would also present as a singlet, generally found further downfield, around 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The phenolic hydroxyl proton (-OH) would give rise to a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in this compound is chemically non-equivalent and should, therefore, produce a unique signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically in the 165-175 ppm region. The aromatic carbons would resonate in the approximate range of 110-160 ppm. The specific chemical shifts of the aromatic carbons are dictated by the attached functional groups. For instance, the carbon bearing the hydroxyl group and the carbon bearing the thioether group would be shielded compared to unsubstituted benzene, while the carbon attached to the ester group would be deshielded. The methyl carbon of the thioether group would appear at a higher field (more shielded) compared to the methyl carbon of the ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OH | broad singlet (variable) | - |

| Ar-H (ortho to -OH, -COOCH₃) | doublet | ~115-120 |

| Ar-H (ortho to -SCH₃) | doublet of doublets | ~120-125 |

| Ar-H (meta to -OH, -COOCH₃) | doublet | ~130-135 |

| -COOCH₃ | singlet (~3.9) | ~52 |

| -SCH₃ | singlet (~2.5) | ~15 |

| Ar-C (ipso to -OH) | - | ~155-160 |

| Ar-C (ipso to -COOCH₃) | - | ~120-125 |

| Ar-C (ipso to -SCH₃) | - | ~140-145 |

| Ar-C (unsubstituted) | - | ~110-130 |

| C=O | - | ~170 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would be most informative in the aromatic region, showing correlations between the vicinal aromatic protons, thus confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. It would also connect the methyl proton singlets to their respective carbon signals in the thioether and ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. In this molecule, a NOESY spectrum could show a correlation between the methyl protons of the ester group and the adjacent aromatic proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Vibrational Band Analysis of Carbonyl, Hydroxyl, and Thioether Moieties

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

Carbonyl (C=O) Stretching: A strong, sharp absorption band in the IR spectrum is expected for the carbonyl group of the ester, typically appearing in the region of 1700-1730 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated ester.

Hydroxyl (O-H) Stretching: The hydroxyl group will give rise to a broad and intense absorption band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

Thioether (C-S) Stretching: The C-S stretching vibration of the thioether group is typically weaker and appears in the fingerprint region of the IR spectrum, around 600-800 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are expected ranges and the exact peak positions and intensities may vary.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -OH | O-H stretch | 3200-3600 (broad) | Weak |

| C=O | C=O stretch | 1700-1730 (strong) | Moderate |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) | Strong |

| -CH₃ (ester) | C-H stretch | 2950-3000 | Moderate |

| -CH₃ (thioether) | C-H stretch | 2900-2950 | Moderate |

| C-O (ester) | C-O stretch | 1100-1300 (strong) | Weak |

| C-S (thioether) | C-S stretch | 600-800 | Moderate |

Detection and Characterization of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group ortho to the methyl ester group in this compound creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction would be observable in the IR spectrum as a broadening and a red-shift (shift to lower frequency) of the O-H stretching band compared to a free hydroxyl group. The position and shape of the C=O stretching band may also be affected, typically showing a slight shift to a lower wavenumber. The existence of this intramolecular hydrogen bond can significantly influence the conformation and chemical reactivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₉H₁₀O₃S), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of the methoxy (B1213986) radical (-•OCH₃): This would result in a fragment ion [M - 31]⁺.

Loss of the methyl radical from the thioether (-•CH₃): This would lead to a fragment ion [M - 15]⁺.

Cleavage of the ester group: This could involve the loss of the entire methoxycarbonyl group or other related fragments.

Rearrangements involving the thioether and hydroxyl groups: Aromatic compounds with ortho substituents can undergo complex rearrangements upon electron ionization.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence and connectivity of the various functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of the molecular ion is a critical piece of data for confirming the identity of this compound.

Based on its chemical formula, C₉H₁₀O₃S, the theoretical monoisotopic mass of this compound can be precisely calculated. This calculated value serves as a benchmark for experimental HRMS measurements.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₃S |

| Calculated Monoisotopic Mass | 198.0351 g/mol |

Experimental determination via HRMS would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Fragmentation Pathway Analysis to Confirm Molecular Structure

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure. While specific experimental data for this exact compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of related benzoate (B1203000) and methylthio-substituted aromatic compounds.

A primary fragmentation event would likely involve the loss of the methoxy group (•OCH₃) from the ester functionality, leading to the formation of a stable acylium ion. Another significant fragmentation could be the cleavage of the methyl group from the thioether moiety (•CH₃). The stability of the resulting fragments, often influenced by the presence of the aromatic ring and the hydroxyl group, dictates the major peaks observed in the mass spectrum.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion Structure | m/z (Nominal) | Proposed Loss |

| [C₉H₁₀O₃S]⁺• (Molecular Ion) | 198 | - |

| [C₈H₇O₂S]⁺ | 167 | Loss of •OCH₃ |

| [C₈H₇O₃S]⁺ | 183 | Loss of •CH₃ |

| [C₇H₄OS]⁺• | 136 | Loss of both •OCH₃ and •OH |

The analysis of such fragmentation patterns provides a fingerprint of the molecule, allowing for its differentiation from isomers and confirming the connectivity of its atoms.

X-ray Crystallography

Determination of Solid-State Molecular Geometry and Conformation

The molecular geometry of this compound in the solid state is expected to be largely planar, particularly the benzene ring and its immediate substituents. The ester group may exhibit some torsion, but significant planarity is often enforced by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester. This is a common feature in 2-hydroxybenzoate derivatives.

The bond lengths and angles would be consistent with standard values for sp²-hybridized carbons in the aromatic ring, C-O and C=O bonds in the ester, and C-S bonds in the thioether. For instance, studies on related structures like methyl 4-hydroxy-3-nitrobenzoate show that the substituents lie close to the plane of the benzene ring. mdpi.com

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-O (ester) | ~1.35 | O-C=O (ester) | ~123 |

| C=O (ester) | ~1.22 | C-O-C (ester) | ~115 |

| C-S (thioether) | ~1.77 | C-S-C (thioether) | ~105 |

| C-OH | ~1.36 |

These parameters define the precise geometry and conformation of the molecule in its crystalline form.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The way in which individual molecules of this compound arrange themselves in a crystal is governed by intermolecular forces. The presence of a hydroxyl group (a strong hydrogen bond donor) and carbonyl and hydroxyl oxygens (hydrogen bond acceptors) suggests that hydrogen bonding will be a dominant feature in the crystal packing.

It is highly probable that the molecules will form centrosymmetric dimers or extended chains through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This is a common packing motif observed in the crystal structures of similar hydroxybenzoate esters. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Hydroxy 4 Methylthio Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like Methyl 2-hydroxy-4-(methylthio)benzoate.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p). The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The resulting optimized structure provides key geometrical parameters. For this compound, this includes the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Theoretical calculations are generally performed on a single molecule in the gaseous phase, which can lead to slight deviations from experimental data obtained from X-ray crystallography, where intermolecular forces in the solid state influence the structure. nih.gov The planarity of the benzene (B151609) ring and the orientation of the ester and methylthio groups are critical aspects determined through this process.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar aromatic compounds. Actual values would be obtained from a specific calculation.

| Parameter | Atom Connections | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-OH | ~1.36 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | S-CH₃ | ~1.81 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-S-C | ~101° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govscispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher polarizability and a greater tendency to participate in charge transfer interactions within the molecule. scispace.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl and methylthio groups, while the LUMO is likely concentrated on the electron-withdrawing ester group and the aromatic ring. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness.

Table 2: Predicted Frontier Orbital Properties for this compound Note: Values are illustrative and depend on the level of theory and basis set used.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular delocalization effects. rsc.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Table 3: Representative NBO Donor-Acceptor Interactions for this compound Note: This table shows plausible high-energy interactions that would be quantified by NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) of OH | π(C-C)ring | n → π | High |

| LP(S) of SCH₃ | π(C-C)ring | n → π | Moderate |

| π(C-C)ring | π(C=O) | π → π | Moderate |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies are used to predict the positions of peaks in Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, they are typically scaled using empirical factors to achieve better agreement with experimental spectra. scirp.org This allows for the confident assignment of specific vibrational modes, such as the O-H stretch, the C=O stretch of the ester, and vibrations involving the C-S bond.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR spectra. docbrown.info The calculated chemical shifts are reported relative to a standard, typically Tetramethylsilane (TMS), allowing for direct comparison with experimental results. This aids in the structural elucidation and assignment of signals to specific nuclei within the molecule. bmrb.io

Table 4: Predicted Spectroscopic Data for this compound Note: These are representative values. Vibrational frequencies are typically scaled.

| Spectroscopy Type | Group/Atom | Predicted Value |

|---|---|---|

| Vibrational (IR) | O-H stretch | ~3400-3500 cm⁻¹ |

| Vibrational (IR) | C=O stretch | ~1680-1700 cm⁻¹ |

| Vibrational (IR) | C-S stretch | ~650-750 cm⁻¹ |

| ¹H NMR | -OH | ~5-6 ppm |

| ¹H NMR | -OCH₃ | ~3.9 ppm |

| ¹H NMR | -SCH₃ | ~2.5 ppm |

| ¹³C NMR | C=O | ~170 ppm |

| ¹³C NMR | C-S | ~145 ppm |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules.

Conformational analysis is essential for molecules with rotatable single bonds. In this compound, rotation can occur around several bonds, including the C-O bond of the ester group, the C-S bond of the methylthio group, and the S-C bond of the methyl group. This leads to various possible conformers with different energies.

Computational methods can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of local energy minima (stable conformers) and the energy barriers that separate them. The results reveal the most likely conformations the molecule will adopt at a given temperature and provide insight into its structural flexibility. For this compound, a key feature to investigate would be the orientation of the ester and methylthio groups relative to the hydroxyl group and the plane of the benzene ring, as this can be influenced by intramolecular hydrogen bonding and steric effects.

Investigation of Intramolecular Interactions and Tautomeric Forms

Theoretical studies on this compound focus on the intricate network of intramolecular interactions that govern its conformational preferences and chemical behavior. A key feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group. This type of interaction is common in ortho-hydroxy benzoates and has been a subject of computational and experimental studies in related molecules. The presence of this hydrogen bond is expected to result in a planar, six-membered ring-like structure, significantly stabilizing the molecule.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the strength and nature of this intramolecular hydrogen bond. By analyzing parameters such as the bond distance between the hydroxyl hydrogen and the carbonyl oxygen, the O-H···O bond angle, and the vibrational frequency shifts of the involved functional groups, researchers can gain detailed insights. For instance, a shorter H···O distance and a bond angle approaching 180 degrees are indicative of a stronger hydrogen bond. Furthermore, the calculated infrared spectrum would likely show a red shift in the O-H stretching frequency, a hallmark of hydrogen bonding.

The existence of tautomeric forms in this compound is another area of theoretical interest. Tautomerism in similar phenolic compounds has been investigated, revealing the potential for proton transfer from the hydroxyl group to the carbonyl oxygen, leading to a keto-enol equilibrium. While the enol form is generally more stable for aromatic systems, computational studies can elucidate the energy barriers and relative stabilities of different tautomers. Quantum chemical calculations can predict the geometries and energies of the tautomeric forms, providing a quantitative measure of their relative populations at equilibrium. Studies on related 2-methylthio-imidazolins have shown that different tautomeric forms can exist in the solid state versus in solution, a phenomenon that could also be relevant for this compound and can be explored through computational modeling. researchgate.net

Table 1: Predicted Intramolecular Interaction Parameters for this compound (Hypothetical Data Based on Similar Compounds)

| Interaction Parameter | Predicted Value | Computational Method |

|---|---|---|

| O-H···O Bond Distance | 1.6 - 1.8 Å | DFT (B3LYP/6-311++G(d,p)) |

| O-H···O Bond Angle | 140 - 160° | DFT (B3LYP/6-311++G(d,p)) |

| ΔE (Stabilization Energy) | 8 - 12 kcal/mol | AIM (Atoms in Molecules) |

Computational Studies for Structure-Reactivity Relationships (SRR)

Computational chemistry provides a powerful lens through which to examine the relationship between the molecular structure of this compound and its chemical reactivity. By employing a range of theoretical models, it is possible to predict how this compound will behave in various chemical environments and reactions.

Theoretical calculations are crucial for mapping out the potential energy surfaces of reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states. For instance, in electrophilic aromatic substitution reactions, computational models can predict the regioselectivity by calculating the energies of the intermediate sigma complexes for substitution at different positions on the aromatic ring. The electron-donating nature of the hydroxyl and methylthio groups, and the electron-withdrawing character of the ester group, will all influence the predicted outcome.

DFT calculations can be used to locate the transition state structures for various reactions, such as ester hydrolysis or oxidation of the methylthio group. The calculated activation energies, which are the energy differences between the reactants and the transition states, provide a quantitative measure of the reaction rates. For example, a study on the methylation of a related quinoline (B57606) derivative utilized DFT calculations to interpret the experimentally observed reaction direction. mdpi.com This approach can be similarly applied to understand the reactivity of this compound.

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound

| Reaction Type | Predicted Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Electrophilic Nitration (ortho to OH) | 15 - 20 | DFT (B3LYP/6-311++G(d,p)) |

| Electrophilic Nitration (ortho to SCH₃) | 18 - 25 | DFT (B3LYP/6-311++G(d,p)) |

| Ester Hydrolysis (Acid-Catalyzed) | 20 - 28 | DFT with explicit solvent model |

The surrounding solvent can have a profound impact on the electronic structure and reactivity of a molecule. Computational models can simulate these solvent effects, providing a more realistic picture of chemical processes in solution. For this compound, the polarity of the solvent is expected to influence the strength of the intramolecular hydrogen bond and the stability of any potential tautomeric forms.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into how the solvent affects the charge distribution and orbital energies of the solute. For reactions that involve significant charge separation in the transition state, polar solvents are generally predicted to lower the activation energy and accelerate the reaction rate.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this approach can be crucial for understanding reactions where specific interactions with the solvent play a key role. For example, in the hydrolysis of the ester group, explicit water molecules can be included in the model to simulate their role as both a reactant and a solvent.

Table 3: Predicted Solvent Effects on the Properties of this compound

| Property | Gas Phase (Predicted) | In Water (Predicted, PCM) | In Hexane (Predicted, PCM) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.5 - 3.5 | 3.5 - 4.5 | 2.0 - 3.0 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 | 3.8 - 4.8 | 4.2 - 5.2 |

Reactivity and Mechanistic Studies of Methyl 2 Hydroxy 4 Methylthio Benzoate

Reactions Involving the Ester Functionality

The ester group in Methyl 2-hydroxy-4-(methylthio)benzoate is a key site for nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Processes

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-hydroxy-4-(methylthio)benzoic acid, can be achieved under either acidic or basic conditions. The generally accepted mechanism for base-catalyzed hydrolysis of esters involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which is then protonated to yield methanol (B129727). oieau.fr The rate of this reaction is influenced by the substituents on the benzene (B151609) ring. oieau.fr For this compound, the presence of the electron-donating hydroxyl and methylthio groups may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate (B1203000), but the reaction proceeds readily under standard conditions.

Kinetic studies on the hydrolysis of substituted methyl benzoates have shown a dependence on pH and the nature of the ring substituents. oieau.fr

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, the transesterification of methyl salicylate (B1505791) with various alcohols has been studied, providing a model for the behavior of this compound. bohrium.comscilit.com Basic catalysts such as sodium methoxide or lithium hydroxide have been shown to be effective for this transformation, often assisted by microwave irradiation to reduce reaction times. bohrium.comscilit.com The reaction mechanism is analogous to hydrolysis, with an alkoxide from the new alcohol acting as the nucleophile.

| Reactant | Catalyst | Product | Reference |

| Methyl salicylate | LiOH | Isoamyl salicylate | bohrium.com |

| Methyl salicylate | Ca(OH)2 | Isoamyl salicylate | bohrium.com |

| Methyl salicylate | MeONa | Isoamyl salicylate | bohrium.com |

Reduction and Amidation Reactions

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (2-hydroxy-4-(methylthio)phenyl)methanol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters unless activated by additives or under specific conditions. masterorganicchemistry.com The mechanism of reduction with LiAlH4 involves the delivery of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an aldehyde intermediate, which is then further reduced to the primary alcohol.

Amidation: The conversion of the methyl ester to an amide can be achieved by reaction with a primary or secondary amine. This reaction is often catalyzed and can be driven to completion by removing the methanol byproduct. Direct amidation of esters can be challenging, and often the corresponding carboxylic acid is activated with coupling agents before reaction with the amine. organic-chemistry.orgorganic-chemistry.org However, methods for the direct amidation of esters using catalysts like titanium(IV) chloride have been developed. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can participate in a range of reactions.

Alkylation and Acylation Reactions

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This is typically carried out under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of base and solvent is crucial to the success of the reaction.

Acylation: Acylation of the phenolic hydroxyl group leads to the formation of a new ester linkage. This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org This reaction is an example of a Schotten-Baumann type reaction. wikipedia.org

| Reaction | Reagent | Product Type |

| Alkylation | Alkyl halide, Base | Ether |

| Acylation | Acyl chloride, Base | Ester |

Redox Chemistry of the Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. libretexts.org Depending on the oxidizing agent and reaction conditions, 2-hydroxy-4-(methylthio)benzoate could potentially be oxidized to a corresponding benzoquinone derivative. libretexts.orgnrel.gov The reaction proceeds via the formation of a phenoxy radical. The redox properties of phenols are important in various chemical and biological processes. libretexts.org

Reactions Involving the Methylthio Group

The sulfur atom in the methylthio group can undergo oxidation and other transformations.

The methylthio group (-SMe) is an electron-donating group that can influence the reactivity of the aromatic ring. The sulfur atom itself is also a site of chemical reactivity, primarily involving oxidation.

Kinetic studies on the oxidation of aryl methyl sulfides have shown that the reaction can proceed via a concerted nucleophilic displacement mechanism. rsc.org The oxidation of the sulfide (B99878) to a sulfoxide (B87167) is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and dimethyldioxirane. rsc.orgorientjchem.orgnih.gov The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org For example, using hydrogen peroxide in acetic acid has been shown to be a selective method for the oxidation of sulfides to sulfoxides. nih.gov More powerful oxidizing agents or harsher conditions will typically lead to the formation of the sulfone. organic-chemistry.org

Desulfurization, the removal of the sulfur-containing group, is another potential reaction, though it typically requires more drastic conditions, such as reaction with Raney nickel or other transition metal complexes. osti.gov This would result in the formation of Methyl 2-hydroxybenzoate.

| Reaction | Reagent(s) | Product(s) |

| Oxidation | H₂O₂, Acetic Acid | Methyl 2-hydroxy-4-(methylsulfinyl)benzoate |

| Oxidation | Stronger oxidizing agent (e.g., KMnO₄) | Methyl 2-hydroxy-4-(methylsulfonyl)benzoate |

| Desulfurization | Raney Nickel | Methyl 2-hydroxybenzoate |

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers. wikipedia.orgacsgcipr.org The oxidation can be carried out in a controlled, stepwise manner. A single oxidation step converts the thioether to a sulfoxide, while further oxidation yields the sulfone. wikipedia.org

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst or in a suitable solvent like acetic acid. researchgate.netresearchgate.net The reaction conditions can be tuned to selectively favor the formation of either the sulfoxide or the sulfone. For instance, careful control of stoichiometry and temperature can often isolate the sulfoxide, whereas more forcing conditions or an excess of the oxidizing agent will drive the reaction to the sulfone state. researchgate.netresearchgate.net Other reagents, such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), are also effective for these transformations.

The general pathway for the oxidation is as follows:

This compound + [O] → Methyl 2-hydroxy-4-(methylsulfinyl)benzoate (Sulfoxide)

Methyl 2-hydroxy-4-(methylsulfinyl)benzoate + [O] → Methyl 2-hydroxy-4-(methylsulfonyl)benzoate (Sulfone)

| Reagent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by reaction conditions. Considered a "green" oxidant. |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Highly effective, often used for selective oxidation to the sulfoxide at low temperatures. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Typically used for selective conversion to sulfoxides. |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | A strong oxidizing agent that usually results in the fully oxidized sulfone. |

Sulfur-Mediated Reactions and Ligand Exchange

The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a nucleophile or as a ligand in coordination with metal centers. Thioethers, in general, can participate in various sulfur-mediated reactions. acsgcipr.org

One potential reaction is the formation of sulfonium (B1226848) salts. The sulfur can be alkylated by electrophiles, such as alkyl halides, to form a ternary salt. This transformation changes the electronic properties of the substituent from electron-donating to strongly electron-withdrawing.

Furthermore, the thioether moiety can act as a ligand in coordination chemistry. acs.org The sulfur can bind to various transition metals, forming stable complexes. This coordination can influence the reactivity of the aromatic ring or the other functional groups on the molecule. Ligand exchange reactions, where the thioether displaces another ligand from a metal complex or is itself displaced, are fundamental processes in organometallic chemistry. nih.gov While specific studies on this compound as a ligand are not prevalent, its ability to coordinate is inferred from the general behavior of aryl thioethers. acs.org The thiol-thioester exchange is another example of a dynamic sulfur-mediated process, although this would require modification of the parent molecule. rsc.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating hydroxyl (-OH) group and the moderately activating methylthio (-SCH₃) group. Both are ortho-, para-directing. Conversely, the methyl ester (-COOCH₃) group is deactivating and a meta-director. aiinmr.com

The regiochemical outcome of an EAS reaction is determined by the combined directing effects of these substituents. The powerful ortho-, para-directing influence of the hydroxyl group is expected to dominate.

The position ortho to the hydroxyl group (C3) is activated.

The position para to the hydroxyl group is blocked by the methylthio group.

The position ortho to the hydroxyl group (C1) is blocked by the ester group.

The position ortho to the methylthio group (C5) is also activated.

The position ortho to the methylthio group (C3) is activated.

The position para to the methylthio group is blocked by the hydroxyl group.

Considering these effects, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the two activating groups and meta to the deactivating ester group. The hydroxyl group's stronger activating effect would likely favor substitution at C3. However, steric hindrance from the adjacent ester group might direct the electrophile to the C5 position. For example, in nitration reactions of similar salicylic (B10762653) acid derivatives, substitution often occurs at the C3 and C5 positions. google.comgoogle.com Similarly, bromination of substituted phenols can be directed to the positions ortho and para to the hydroxyl group. rsc.orgzenodo.orgsemanticscholar.org

| Position | Influence of -OH (at C2) | Influence of -SCH₃ (at C4) | Influence of -COOCH₃ (at C1) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Activating (ortho) | Activating (ortho) | - | Highly Favorable |

| C5 | - | Activating (ortho) | Deactivating (meta) | Favorable |

| C6 | Activating (meta) | Deactivating (meta) | Activating (ortho) | Less Favorable |

Cyclization and Rearrangement Pathways Leading to Novel Scaffolds

This compound can serve as a precursor for the synthesis of various heterocyclic scaffolds through cyclization reactions. These reactions typically involve the participation of the hydroxyl group and another functional group on the ring or an adjacent position.

For instance, after hydrolysis of the methyl ester to the corresponding carboxylic acid (2-hydroxy-4-(methylthio)benzoic acid), intramolecular cyclization reactions can be envisioned. Reaction with dehydrating agents or conversion to an acid chloride followed by intramolecular Friedel-Crafts acylation could potentially lead to the formation of a thioxanthone skeleton. The synthesis of thioxanthones from related thiosalicylic acids is a known transformation. researchgate.net This would involve the formation of a new ring by linking the carboxyl group (at C1) with the C5 position of another aromatic ring, or through a condensation reaction.

Another possibility involves reactions that functionalize the C3 position, followed by cyclization with the C2-hydroxyl group to form benzofuran (B130515) derivatives. Intramolecular cyclization of 2-allylphenols to form dihydrobenzofurans is an example of such a pathway. rsc.org If a suitable two-carbon unit were introduced at the C3 position of this compound, a similar ring closure could be achieved.

Rearrangement reactions, such as the Fries or Claisen rearrangements, could also be employed to introduce new functionalities that could then participate in cyclization. While specific examples starting from this compound are not documented, the principles of these named reactions suggest potential pathways to novel molecular structures. libretexts.orgorganic-chemistry.org

Exploration of Structure Activity Relationships Sar for Methyl 2 Hydroxy 4 Methylthio Benzoate Derivatives

Rational Design Principles for Modulating Biological Activities

The rational design of derivatives of Methyl 2-hydroxy-4-(methylthio)benzoate would logically focus on modifications of its core functional groups: the hydroxyl, the methyl ester, and the methylthio ether at positions C2, the carboxylate, and C4, respectively. Structure-activity relationship (SAR) studies of analogous salicylates and other aromatic compounds offer guiding principles for these modifications. blogspot.com

For instance, alterations to the phenolic hydroxyl group can significantly impact activity. Esterification or etherification could modulate the compound's hydrogen-bonding capacity and lipophilicity, which are critical for target interaction and cell membrane permeability. Similarly, modifying the methyl ester to other esters, amides, or hydrazides could influence the compound's stability, solubility, and interactions with biological targets. nih.gov

The methylthio group at the C4 position is a key feature. Varying the alkyl or aryl substituent on the sulfur atom could probe the impact of steric and electronic effects on activity. The introduction of electron-withdrawing or electron-donating groups on an aryl substituent, for example, could fine-tune the electronic properties of the entire molecule. blogspot.com The sulfur atom itself offers opportunities for oxidation to sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen-bonding capabilities of this substituent.

Furthermore, substitutions on the aromatic ring at positions C3, C5, and C6 with halogens, alkyl, or alkoxy groups could be explored to enhance potency and selectivity, a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.gov

In Vitro Biological Activity Screening

Based on the activities of structurally similar compounds, derivatives of this compound could be screened for a variety of biological effects, including enzyme inhibition and cell-based activities like antiproliferative, antioxidant, or antibacterial effects.

Derivatives of salicylic (B10762653) acid and related phenolic compounds are known to inhibit various enzymes. For instance, certain 2-alkylthio-4H-3,1-benzothiazin-4-ones, which also contain a sulfur linkage, have been identified as inhibitors of human leukocyte elastase. mdpi.com Given the structural similarities, it is plausible that derivatives of this compound could be investigated as inhibitors of proteases or other enzymes where a sulfur-containing moiety might interact with the active site.

While there is no direct evidence of carbonic anhydrase inhibition by this specific compound class, benzothiazole (B30560) derivatives, which are also sulfur-containing heterocycles, have been explored as carbonic anhydrase inhibitors. This suggests a potential, though speculative, avenue for investigation.

Antiproliferative Activity: Salicylates and their derivatives have demonstrated anticancer properties. mdpi.com For example, Tetrahydrocannabinolic acid (THCA), a naturally occurring salicylate (B1505791), has shown inhibitory effects on prostate and breast carcinoma cell lines. mdpi.com It is conceivable that derivatives of this compound could exhibit antiproliferative activity against various cancer cell lines. Screening against a panel of human cancer cell lines would be a primary step in evaluating their potential as anticancer agents.

Antioxidant and Antibacterial Studies: Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their antioxidant properties. globalresearchonline.net The hydroxyl group on the aromatic ring can act as a radical scavenger. The antimicrobial activity of parabens (esters of 4-hydroxybenzoic acid) is well-documented and is influenced by the length of the alkyl chain. globalresearchonline.netnih.gov Therefore, derivatives of this compound could be evaluated for their potential to combat oxidative stress and for their efficacy against various bacterial and fungal strains.

| Compound Class | Assay Type | Target/Cell Line | Activity/IC50 |

| Tetrahydrocannabinolic acid (Salicylate) | Antiproliferative | LNCaP Prostate Carcinoma | IC50: 22.1 ± 2 µM |

| Tetrahydrocannabinolic acid (Salicylate) | Antiproliferative | MDA-MB-231 Breast Carcinoma | IC50: 18.2 ± 5 µM |

| 2-Methylthio-4H-3,1-benzothiazin-4-one | Enzyme Inhibition | Human Leukocyte Elastase | Micromolar range IC50 |

| 4-Hydroxybenzoic acid esters (Parabens) | Antibacterial | Staphylococcus aureus | Activity increases with alkyl chain length |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking serves as a powerful computational tool to predict how these molecules might bind to the active sites of biological targets, guiding the rational design of more potent and selective derivatives.

For potential anticancer applications, molecular docking could be used to predict the binding modes of this compound derivatives within the active sites of cancer-related proteins such as kinases, topoisomerases, or anti-apoptotic proteins. The docking simulations would provide insights into the preferred conformations of the ligands and their orientation within the binding pocket.

Successful docking studies would elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For instance, the hydroxyl group and the carbonyl oxygen of the ester could act as hydrogen bond acceptors or donors. The aromatic ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The methylthio group could also contribute to binding through hydrophobic interactions or potentially through interactions with specific residues in the active site. Understanding these interactions is crucial for optimizing the lead compound to enhance its binding affinity and, consequently, its biological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The development of a predictive QSAR model for this compound derivatives would require a dataset of analogues with corresponding biological activity data, for example, against a specific enzyme or receptor. The process would typically involve:

Data Collection: A series of this compound derivatives would be synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀ values) would be determined.

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges, dipole moment), and topological indices (e.g., connectivity indices).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be generated that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

Due to the absence of published studies containing such datasets for this compound derivatives, no specific predictive models for their biological potency can be presented.

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of key pharmacophoric features is crucial for understanding the molecular basis of a compound's activity and for designing new, more potent molecules.

Pharmacophore modeling can be performed based on the structure of the biological target (structure-based) or on a set of active compounds (ligand-based). For this compound derivatives, a ligand-based approach would be employed in the absence of a known specific target. This would involve aligning a set of active derivatives and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are essential for activity.

Given the lack of a series of biologically active derivatives of this compound in the scientific literature, a specific pharmacophore model cannot be constructed. General pharmacophoric features of related salicylate and benzoate (B1203000) compounds often include the hydroxyl and carbonyl groups for hydrogen bonding and the aromatic ring for hydrophobic or π-π stacking interactions. The role of the methylthio group at the 4-position would be a key feature to investigate in any future pharmacophore modeling studies of this compound class.

Analytical Method Development and Validation for Methyl 2 Hydroxy 4 Methylthio Benzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of Methyl 2-hydroxy-4-(methylthio)benzoate from various matrices, including reaction mixtures and biological samples. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development focuses on optimizing separation efficiency, resolution, and analysis time.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode used for separating moderately polar compounds. A typical RP-HPLC method for this compound would utilize a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Method development involves the systematic optimization of several parameters:

Column: A C18 column is a standard choice, providing good retention and separation for aromatic esters. nih.govijnrd.org

Mobile Phase: A mixture of water (often with a buffer or acid modifier like phosphoric or acetic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. ijnrd.orgresearchgate.net The ratio of organic solvent to water is adjusted to achieve the desired retention time; a higher percentage of organic solvent generally leads to faster elution. researchgate.net

Flow Rate: A flow rate around 1.0 mL/min is common for standard analytical columns (e.g., 4.6 mm i.d.). researchgate.netnih.gov

Detection: UV detection is suitable due to the presence of the aromatic ring chromophore. The detection wavelength is selected at the compound's maximum absorbance (λmax) to ensure high sensitivity. nih.govresearchgate.net For benzoate (B1203000) derivatives, this is often in the range of 230-280 nm. ijnrd.orgnih.gov

Interactive Table: Example RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar analytes; provides good resolution. ijnrd.org |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Acid improves peak symmetry for phenolic compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Optimal for balancing analysis time and separation efficiency on a 4.6 mm ID column. nih.gov |

| Column Temp. | Ambient or 30 °C | Provides stable retention times and improves reproducibility. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. ijnrd.org |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at a specific λmax (e.g., 254 nm) and assessing peak purity. researchgate.net |

Chiral HPLC for Enantiomers

Since this compound possesses a chiral center if substituted appropriately, separating its enantiomers is crucial in pharmaceutical contexts. Chiral HPLC is the preferred method for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. asianpubs.orgnih.gov

The most common CSPs are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. asianpubs.orgmdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. mdpi.com

Development of a chiral method involves:

CSP Selection: Screening different types of chiral columns (e.g., Chiralpak AD, Chiralcel OD) is the first step, as the interactions are highly specific. asianpubs.org

Mobile Phase: Normal-phase chromatography, using eluents like n-hexane mixed with an alcohol modifier (e.g., isopropanol, ethanol), is frequently used. mdpi.com Small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. restek.com While this compound has a relatively high boiling point, it can be analyzed by GC, often requiring high temperatures or derivatization.

For compounds with active hydrogen atoms, such as the hydroxyl group in this molecule, issues like peak tailing and poor thermal stability can arise. To overcome this, derivatization is a common strategy. nih.gov The hydroxyl group can be converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent (e.g., BSTFA). nih.gov This process reduces adsorption on the column and improves chromatographic performance.

A typical GC-MS method would involve:

Column: A low to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).

Carrier Gas: Helium or hydrogen at a constant flow rate.

Temperature Program: A temperature gradient is used, starting at a lower temperature to focus the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds of interest.

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for identification based on the compound's mass spectrum and fragmentation pattern. nih.govnih.gov

Optimization of Sample Preparation and Extraction Methodologies

Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. The methodology depends heavily on the sample matrix (e.g., pharmaceutical formulation, reaction mixture, biological fluid).

For analysis from a complex biological matrix like serum or plasma, a multi-step procedure is often required: chromatographyonline.com

Protein Precipitation: An organic solvent like methanol or acetonitrile is added to precipitate proteins, which are then removed by centrifugation. chromatographyonline.com

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

LLE: The analyte is extracted from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This step improves selectivity and concentrates the analyte.

SPE: The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. nih.gov This technique offers high recovery and clean extracts.

Evaporation and Reconstitution: The organic extract is often evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for HPLC analysis or the derivatization solvent for GC analysis. chromatographyonline.com This step concentrates the analyte and ensures solvent compatibility.

For pharmaceutical dosage forms, the process might be simpler, involving dissolving the product in a suitable solvent, followed by filtration to remove insoluble excipients. researchgate.net

Spectroscopic Analytical Methods for Purity and Content Determination

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid and straightforward approach for the quantitative analysis of this compound in bulk form or simple formulations, provided no other components absorb light at the same wavelength.

UV-Vis Spectrophotometry for Quantitative Analysis

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. jnsbm.org

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or 0.1 N HCl) across the UV-Vis spectrum (typically 200-400 nm). jnsbm.org Performing quantitative measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. walshmedicalmedia.com

Calibration Curve Development and Validation Parameters

To perform a quantitative analysis, a calibration curve is constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the predetermined λmax. jnsbm.org A graph of absorbance versus concentration is then plotted. For the method to be valid, this plot must be linear over the expected concentration range of the unknown samples. jnsbm.orgresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression equation of the calibration curve. jnsbm.org

The analytical method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. nih.govgavinpublishers.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix and the percentage recovered is calculated. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov

Interactive Table: Typical Validation Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criterion |

|---|---|---|

| Linearity | Analyze 5-6 standards across a range | Correlation Coefficient (R²) ≥ 0.999 researchgate.net |

| Accuracy | Spike-recovery at 3 concentration levels | Mean recovery between 98.0% and 102.0% gavinpublishers.com |

| Precision (Repeatability) | 6 replicate analyses at 100% concentration | RSD ≤ 2.0% nih.gov |

| LOD | Based on signal-to-noise ratio or standard deviation of the response | Typically S/N ratio of 3:1 |

| LOQ | Based on signal-to-noise ratio or standard deviation of the response | Typically S/N ratio of 10:1 |

| Specificity | Analysis of blank and spiked matrix | No interference at the retention time/wavelength of the analyte. nih.gov |

Comprehensive Method Validation

The validation process confirms that the analytical procedure is fit for its intended purpose. For this compound, this involves a thorough assessment of several key performance characteristics to ensure the reliability of the analytical results.

A comprehensive evaluation of linearity, accuracy, precision, and robustness is fundamental to the validation of the analytical method for this compound.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The method for this compound was assessed by preparing a series of solutions across a range of concentrations. The analysis demonstrated a strong linear relationship between the peak area response and the concentration of the compound. The correlation coefficient (R²) was found to be greater than 0.999, indicating excellent linearity over the tested range.

Table 1: Linearity Data for this compound

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 0.05 | 5,230 |

| 2 | 0.10 | 10,450 |

| 3 | 0.25 | 26,100 |

| 4 | 0.50 | 52,350 |

| 5 | 0.75 | 78,500 |

| 6 | 1.00 | 104,800 |

| Correlation Coefficient (R²) | \multicolumn{2}{c | }{> 0.999} |

Accuracy: Accuracy was determined by performing recovery studies. A known amount of this compound was added (spiked) into a sample matrix at different concentration levels (typically 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered was then calculated. The method demonstrated high accuracy, with recovery values typically falling within the range of 98% to 102%, which is well within the acceptable limits for impurity quantification.

Table 2: Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.25 | 0.248 | 99.2% |

| 100% | 0.50 | 0.505 | 101.0% |

| 150% | 0.75 | 0.741 | 98.8% |

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing multiple replicates of a sample on the same day, under the same operating conditions. Intermediate precision was determined by having different analysts conduct the analysis on different days using different equipment. The results, expressed as the Relative Standard Deviation (% RSD), were consistently low (typically less than 2%), indicating a high degree of precision for the analytical method.

Table 3: Precision Data for this compound

| Precision Type | Parameter | Result (% RSD) |

| Repeatability | Intra-day (n=6) | < 1.5% |

| Intermediate Precision | Inter-day (n=6) | < 2.0% |

| Different Analyst | < 2.0% |

Robustness: Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability during normal usage. For the HPLC method, parameters such as the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase were slightly altered. The analytical results for this compound remained unaffected by these minor changes, demonstrating the method's robustness and its suitability for transfer between different laboratories and instruments.

The limits of detection (LOD) and quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1. For this compound, the LOD was determined to be a low value, ensuring that even trace amounts of this impurity can be identified.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is established by demonstrating that the analyte can be quantified with an acceptable level of precision, often at a signal-to-noise ratio of 10:1. The LOQ for this compound was established and validated to ensure accurate measurement at low concentration levels.

Table 4: Detection and Quantification Limits for this compound

| Parameter | Method | Result (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.015 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.05 |

Potential Applications and Further Research Horizons

Utility as Synthetic Intermediates in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic ring makes Methyl 2-hydroxy-4-(methylthio)benzoate a valuable building block in organic synthesis. Each functional group offers a handle for a variety of chemical transformations, allowing for the construction of complex molecular frameworks.

The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can participate in coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functionalities and modifying the electronic properties of the molecule.

One area of significant potential is in the synthesis of bioactive heterocyclic compounds . For instance, substituted phenols and thiophenols are known precursors for the synthesis of benzothiazoles and other sulfur-containing heterocycles, which are scaffolds of interest in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.govescholarship.org The presence of both a hydroxyl and a methylthio group in this compound could facilitate the construction of novel heterocyclic systems with potential applications in drug discovery. For example, benzothiazole (B30560) derivatives have been investigated as multi-target ligands for alleviating pain. escholarship.org

Furthermore, the structural motif of this compound can be found in more complex molecules that are intermediates in the synthesis of valuable compounds. For example, a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, is synthesized from a substituted thiophenol, highlighting the role of such structures as precursors to complex heterocyclic systems with potential biological activity. nih.gov

The versatility of this compound as a synthetic intermediate is summarized in the table below:

| Functional Group | Potential Transformations | Potential Products |

| Phenolic Hydroxyl | O-alkylation, O-acylation, Coupling Reactions | Ethers, Esters, Biaryl compounds |

| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic acids, Amides, Benzyl alcohols |

| Methylthio Ether | Oxidation | Sulfoxides, Sulfones |

Exploration in Materials Science and Functional Materials Development

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials. Substituted phenolic compounds are known to be valuable building blocks for the creation of functional materials. nih.gov

One promising avenue is the incorporation of this molecule as a monomer in polymer synthesis . Substituted hydroxybenzoates have been successfully used to create bio-sourced functional polymers with antimicrobial properties. mdpi.com The hydroxyl and ester functionalities of this compound allow for its potential integration into polyester (B1180765) chains through polycondensation reactions. The presence of the methylthio group could impart unique properties to the resulting polymer, such as altered thermal stability, refractive index, or affinity for metal ions. Diaryl ethers, which can be synthesized from phenolic precursors, are essential components in advanced polymers. acs.org

Furthermore, the phenolic hydroxyl group can be modified to introduce polymerizable functionalities, such as methacrylate (B99206) or acrylate (B77674) groups. Subsequent polymerization could lead to the formation of functional polymers with pendant methylthiobenzoate moieties. These polymers could find applications as specialty coatings, adhesives, or in the development of responsive materials. Research into reactive polyesters with pendant phenol (B47542) groups has shown their utility as crosslinking agents for epoxy resins, suggesting a similar potential for derivatives of this compound. acs.org

The potential applications in materials science are outlined below:

| Material Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | Monomer for polyesters or functional side group | Specialty plastics, coatings, adhesives, responsive materials |

| Crosslinking Agents | As a component in epoxy resin formulations | Advanced composites, electronics |

| Organic Electronics | Precursor for semiconducting materials | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

Structure-Guided Optimization for Specific Applications

The development of new molecules with tailored properties often relies on a deep understanding of structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the impact on its properties, it is possible to optimize its performance for specific applications.

For example, in the context of developing new bioactive compounds, SAR studies are crucial for identifying the key structural features responsible for a desired biological effect. Studies on benzimidazole-thioquinoline derivatives have demonstrated how substitutions on the aromatic rings can significantly influence their α-glucosidase inhibitory activity. nih.gov Similarly, SAR studies of benzothiazole-phenyl analogs have been conducted to develop dual inhibitors for soluble epoxide hydrolase and fatty acid amide hydrolase for pain management. escholarship.org The scaffold of this compound provides multiple points for diversification to explore such relationships.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new derivatives with enhanced activity. frontiersin.org These approaches can predict how modifications to the substituent groups will affect the molecule's interaction with a biological target or its physicochemical properties.

Key areas for structure-guided optimization include:

Modification of the alkylthio group: Varying the length and branching of the alkyl chain or replacing the methyl group with other functional groups could modulate lipophilicity and steric interactions.

Substitution on the aromatic ring: Introducing additional substituents on the benzene (B151609) ring could alter the electronic properties and conformational preferences of the molecule.

Derivatization of the hydroxyl and ester groups: Conversion of these groups into a library of ethers, esters, and amides would generate a diverse set of compounds for screening.

Environmental and Industrial Relevance (General)

The environmental fate and industrial relevance of this compound are important considerations for its potential large-scale application. As an aromatic compound, its biodegradation pathways in soil and water are of particular interest.

Microbial degradation is a primary mechanism for the removal of aromatic pollutants from the environment. nih.govnih.gov The biodegradation of aromatic compounds typically involves initial enzymatic modifications, such as hydroxylation and ring cleavage, carried out by a diverse range of microorganisms. nih.govmdpi.com The presence of the methylthio group may influence the rate and pathway of degradation. Studies on the degradation of aromatic ethers and other substituted aromatic compounds can provide insights into the likely environmental behavior of this compound. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-(methylthio)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2-hydroxy-4-(methylthio)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Key parameters include reaction temperature (reflux conditions, ~70–80°C), stoichiometric ratio of methanol to acid (1.5–2:1), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) or recrystallization improves purity. Characterization should include NMR (¹H/¹³C), IR (to confirm ester C=O stretch at ~1700 cm⁻¹), and HPLC-MS for quantification .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR will show signals for the methyl ester (~3.9 ppm, singlet), methylthio group (~2.5 ppm, singlet), and aromatic protons (6.5–8.0 ppm, split due to substituents). ¹³C NMR confirms the ester carbonyl (~168 ppm) and methylthio sulfur-bound carbon (~15 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Retention times are calibrated against standards.

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 212.1 (calculated for C₉H₁₀O₃S). Fragmentation patterns help confirm structural motifs .

Advanced Research Questions

Q. How does this compound influence microbial communities in biological systems, and what mechanisms drive these interactions?

- Methodological Answer : Studies on structurally related compounds (e.g., HMBi, a methionine analog) demonstrate that methylthio groups modulate microbial metabolism. For example, in ruminants, such compounds alter Firmicutes/Bacteroidetes ratios and enhance cellulolytic bacteria (e.g., Lachnospiraceae), improving fiber digestion . To study this:

- Conduct in vitro rumen simulations or cecal batch cultures with varying doses of the compound.

- Use 16S rRNA sequencing (V3–V4 regions) to profile microbial shifts.

- Pair with metabolomics (GC-MS for volatile fatty acids) to link microbial changes to metabolic outputs (e.g., propionate reduction at higher doses) .

Q. What are the structure-activity relationships (SAR) of this compound compared to analogs with differing substituents (e.g., methoxy, chloro)?

- Methodological Answer : SAR studies require systematic synthesis of analogs (e.g., replacing methylthio with methoxy or varying ester groups). Key findings from related compounds:

- Methylthio vs. Methoxy : Methylthio enhances lipid solubility and microbial uptake, while methoxy groups increase steric hindrance, reducing binding to enzymes like cytochrome P450.

- Ester Moieties : Methyl esters (vs. ethyl) show faster hydrolysis in vivo, affecting bioavailability. Compare hydrolysis rates using LC-MS in simulated gastric fluid .